molecular formula C15H18N2O2 B8201029 3-Isobutoxy-2-naphthohydrazide

3-Isobutoxy-2-naphthohydrazide

Cat. No.: B8201029
M. Wt: 258.32 g/mol
InChI Key: MDGCUQLVLSMBHY-UHFFFAOYSA-N
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Description

3-Isobutoxy-2-naphthohydrazide is a naphthalene-derived hydrazide compound characterized by an isobutoxy substituent at the 3-position of the naphthalene ring and a hydrazide functional group at the 2-position. This structure confers unique physicochemical properties, including solubility in polar aprotic solvents and moderate thermal stability.

Properties

IUPAC Name

3-(2-methylpropoxy)naphthalene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10(2)9-19-14-8-12-6-4-3-5-11(12)7-13(14)15(18)17-16/h3-8,10H,9,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGCUQLVLSMBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC2=CC=CC=C2C=C1C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxy-2-naphthohydrazide typically involves the reaction of 3-hydroxy-2-naphthoic acid with isobutyl alcohol in the presence of a dehydrating agent such as thionyl chloride to form the corresponding ester. This ester is then reacted with hydrazine hydrate to yield this compound. The reaction conditions generally include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Isobutoxy-2-naphthohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The isobutoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthohydrazides.

Scientific Research Applications

3-Isobutoxy-2-naphthohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Isobutoxy-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Isobutoxy-2-naphthohydrazide with structurally related compounds, focusing on substituents, molecular properties, and synthesis pathways.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Pathway References
This compound Isobutoxy (3-), hydrazide (2-) C₁₅H₁₈N₂O₂ 258.32 (estimated) Chelating agent, potential bioactivity Likely via alkylation of 3-hydroxy precursor [Inferred]
3-Hydroxy-N′-(2-oxoindol-3-yl)naphthalene-2-carbohydrazide Hydroxy (3-), indolylidene hydrazide C₁₉H₁₄N₃O₃ 332.33 Metal coordination, antitumor studies Condensation of 3-hydroxy-2-naphthoic acid hydrazide with isatin derivatives
N'-(1,3-dimethylbutylidene)-3-hydroxy-2-naphthohydrazide Hydroxy (3-), dimethylbutylidene hydrazide C₁₇H₂₀N₂O₂ 284.35 Chelation, pH-sensitive solubility (pKa ~8.82) Schiff base formation with 1,3-dimethylbutylidene
6-(Isobutoxymethyl)-2-naphthoic acid Isobutoxymethyl (6-), carboxylic acid (2-) C₁₆H₁₈O₃ 258.31 Intermediate for drug synthesis Palladium-catalyzed carbonylation of brominated precursor
3-Hydroxy-2-naphthoic acid Hydroxy (3-), carboxylic acid (2-) C₁₁H₈O₃ 188.18 Dye synthesis, ligand precursor Hydrolysis of naphthol derivatives

Key Observations:

Hydrazide vs. Carboxylic Acid: Hydrazide derivatives (e.g., 3-hydroxy-N′-(2-oxoindol-3-yl)naphthalene-2-carbohydrazide) exhibit stronger metal-chelating properties than carboxylic acid derivatives due to the N–NH₂ moiety .

Synthetic Pathways :

  • Alkylation of hydroxy precursors (e.g., 3-hydroxy-2-naphthoic acid) with isobutyl halides is a plausible route for synthesizing this compound, similar to the preparation of 6-(Isobutoxymethyl)-2-naphthoic acid .
  • Schiff base formation (as seen in N'-(1,3-dimethylbutylidene)-3-hydroxy-2-naphthohydrazide) is a common strategy for hydrazide functionalization .

Applications :

  • 3-Hydroxy derivatives are widely used in dye chemistry and as ligands for transition metals, while hydrazide analogs show promise in medicinal chemistry for targeting enzymes or receptors .
  • The absence of hydroxy groups in this compound may reduce hydrogen-bonding interactions, altering solubility and crystallinity compared to hydroxy-substituted analogs.

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